molecular formula C6H18N4<br>(NH2CH2CH2NHCH2)2<br>C6H18N4 B094423 Triethylenetetramine CAS No. 112-24-3

Triethylenetetramine

Cat. No. B094423
CAS RN: 112-24-3
M. Wt: 146.23 g/mol
InChI Key: VILCJCGEZXAXTO-UHFFFAOYSA-N
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Description

Triethylenetetramine (TETA) is a polyamine compound with multiple amine groups that has been utilized in various chemical applications. It acts as a chelating ligand for metal ions such as copper(II), which is particularly relevant in medical treatments for conditions like Wilson's disease . TETA's functionality extends to the synthesis of complex molecules and materials, as evidenced by its use in the preparation of graphene-based sensors, heteronuclear polymeric complexes, and as a catalyst for organic reactions .

Synthesis Analysis

The synthesis of TETA-functionalized materials involves reactions with graphene oxide (GO) and other substrates. For instance, TETA has been used to functionalize graphene through a one-step reaction under alkaline conditions, where it serves as both a cross-linker and a reductant . Similarly, TETA has been grafted onto silica to create a solid base catalyst , and onto magnetic graphene oxide to facilitate the synthesis of organic compounds . These syntheses highlight TETA's versatility and its ability to enhance the properties of the materials it is combined with.

Molecular Structure Analysis

The molecular structure of TETA complexes has been studied using various spectroscopic methods and X-ray crystallography. For example, a cyano-bridged heteronuclear polymeric complex of TETA was characterized by FT-IR, Raman spectroscopy, and X-ray single crystal diffraction, revealing insights into the ground state geometry and vibrational frequencies of the complex . The structural analysis of TETA complexes is crucial for understanding their properties and potential applications.

Chemical Reactions Analysis

TETA is involved in a range of chemical reactions, including the formation of covalent bonds with other functional groups. In the context of graphene functionalization, TETA reacts with epoxy groups on GO to form stable covalent bonds, which are then used to create biosensors . Additionally, TETA-based catalysts have been employed in the synthesis of organic molecules such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and 2-amino-4H-benzopyran derivatives, showcasing its role in facilitating condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TETA and its derivatives have been extensively characterized. The introduction of TETA onto graphene surfaces significantly increases hydrophilicity, allowing for stable water dispersion . The crystal structures of TETA dihydrochloride polymorphs have been determined, providing insight into the solid-state behavior of this pharmaceutical compound . Furthermore, the interaction of TETA with metal ions has been studied in different solvents, revealing the influence of electrostatic and solvation effects on complex stability .

Scientific Research Applications

  • Treatment of Wilson’s Disease

    • Field : Medical Science
    • Application : TETA is commonly used for the treatment of Wilson’s disease, an autosomal recessive genetic disorder manifested by copper accumulation in the tissues of patients . It acts as a Cu II-selective chelator .
    • Method : TETA is administered to patients to reduce copper absorption or remove excess copper from the body .
    • Results : TETA has been effective in managing Wilson’s disease, reducing symptoms and improving patient health .
  • Cancer Treatment

    • Field : Oncology
    • Application : TETA has been shown to possess telomerase inhibiting and anti-angiogenesis properties, making it useful in cancer treatment .
    • Results : While comprehensive results are not available, initial studies suggest that TETA could be beneficial in cancer treatment .
  • Ameliorating Left Ventricular Hypertrophy

    • Field : Cardiology
    • Application : TETA has been shown to ameliorate left ventricular hypertrophy in humans and rats with diabetes .
    • Results : Preliminary studies have shown that TETA could improve left ventricular function .
  • Diabetes Treatment

    • Field : Endocrinology
    • Application : TETA acts as a highly selective divalent copper (CuII) chelator that prevents or reverses diabetic copper overload, thereby suppressing oxidative stress .
    • Results : TETA treatment of diabetic animals and patients has identified and quantified the interlinked defects in copper metabolism that characterize this systemic copper overload state .
  • Epoxy Curing

    • Field : Industrial Chemistry
    • Application : TETA is primarily used as a crosslinker (“hardener”) in epoxy curing .
    • Method : TETA is mixed with the epoxy resin to facilitate the curing process .
    • Results : The use of TETA in epoxy curing results in a hardened, durable final product .
  • Analytical Procedures for Determining Nickel and Copper

    • Field : Analytical Chemistry
    • Application : TETA is used in analytical procedures for determining nickel and copper .
    • Results : The use of TETA in these procedures allows for accurate determination of nickel and copper concentrations .

Safety And Hazards

Triethylenetetramine is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed or in contact with skin . It reacts violently with acid and is corrosive to aluminium, copper, and zinc .

Future Directions

Triethylenetetramine has great potential for the treatment of hypertrophic cardiomyopathy given its ability to improve the copper content and structural and functional aspects of the heart . It has also been suggested that TETA can be used in the treatment of cancer because it is a telomerase inhibitor , and has anti-angiogenesis properties .

properties

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2
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InChI Key

VILCJCGEZXAXTO-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCN)N
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Molecular Formula

C6H18N4, Array
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DSSTOX Substance ID

DTXSID9023702
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Molecular Weight

146.23 g/mol
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Physical Description

Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals., Liquid, Viscous, colourless to yellow liquid with an ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., A yellowish liquid with a strong ammonia odor.
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Boiling Point

511 to 513 °F at 760 mmHg (NTP, 1992), 266-267, 266-267 °C @ 760 MM HG, 277 °C, 511-513 °F
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Flash Point

275 °F (NTP, 1992), 290 °F, 135 °C c.c., 275 °F
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Solubility

greater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992), Soluble, SOL IN ALCOHOL, ACID, COMPLETE SOLUBILITY IN WATER, Solubility in water: miscible
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9818 @ 20 °C/20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.982
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Vapor Density

5.04 (AIR= 1), Relative vapor density (air = 1): 5.04
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000412 [mmHg], LESS THAN 0.01 MM HG, 20 °C, Vapor pressure, Pa at 20 °C: 1.3, <0.01 mmHg
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Mechanism of Action

Wilson's disease is an autosomal recessive genetic disorder that leads to copper accumulation in the tissues. It is characterized by an array of neurologic or psychiatric symptoms as well as liver disease. One of the treatments for Wilson's disease is the use of copper-chelating agents, such as triethylenetetramine (TETA). TETA forms a stable complex with copper(II), which is then is readily eliminated through urinary excretion. TETA also chelates copper in the intestinal tract, reducing intestinal copper absorption by 80%. TETA and its metabolite, N1-acetyltriethylenetetramine (MAT), are also capable of binding divalent iron, divalent zinc, magnesium, and manganese.
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Product Name

Triethylenetetramine

Color/Form

MODERATELY VISCOUS, YELLOWISH LIQUID

CAS RN

112-24-3
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Melting Point

54 °F (NTP, 1992), 12 °C, -35 °C, 54 °F
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Synthesis routes and methods I

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
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Synthesis routes and methods II

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
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Synthesis routes and methods III

Procedure details

In one embodiment about 4 equivalents of sodium methoxide are mixed with about 1 equivalent of triethylenetetramine tetrahydrochloride in a mixture of methanol and ethanol, for example. The reaction mixture is filtered, the solvent is evaporated, and the product is dissolved in tert-butylmethylether and again filtered and dissolved, giving triethylenetetramine in yield greater than about 95%. The triethylenetetramine is dissolved in about 2.0 equivalents of concentrated hydrochloric acid. Less than about 2 equivalents of concentrated hydrochloric acid may also be used. Ethanol is added and triethylenetetramine dihydrochloride precipitates in yield greater than about 86%. Purity of triethylenetetramine dihydrochloride so produced is about 100%, as determined using the methods set forth in USP27-NF22 (page 1890) for analysis of trientine, with less than about 10 ppm heavy metals as determined by USP <231> II.
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Synthesis routes and methods IV

Procedure details

This Example demonstrates the reduction of (3-cyanomethyl-2-phenyl -imidazolidin-1-yl)-acetonitrile (5) to intermediate 2-[3-(2-Amino-ethyl)-2-phenyl-imidazolidin-1-yl]-ethylamine (8). As shown in Scheme 9, intermediate (8) is treated with an acid to form a triethylenetetramine salt. The reduction is effected by LiAlH4, the acid used is hydrochloric acid and the tetrahydrochloride salt of triethylenetetramine is produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylenetetramine
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Triethylenetetramine
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Triethylenetetramine
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Triethylenetetramine
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Triethylenetetramine
Reactant of Route 6
Reactant of Route 6
Triethylenetetramine

Citations

For This Compound
20,800
Citations
J Lu - Molecular cancer therapeutics, 2010 - AACR
Triethylenetetramine (TETA), a Cu II -selective chelator, is commonly used for the treatment of Wilson's disease. Recently, it has been shown that TETA can be used in the treatment of …
Number of citations: 60 aacrjournals.org
Workplace Environmental Exposure … - Toxicology and …, 2023 - journals.sagepub.com
The WEEL for triethylenetetramine (TETA; CAS No. 112-24-3) was originally established in 1991 and updated in 1998 and 2009. Recent literature searches to identify new toxicity …
Number of citations: 3 journals.sagepub.com
ZA Zang, HB Yao, YX Zhou, WT Yao… - Chemistry of …, 2008 - ACS Publications
… In this paper, [Fe 18 S 25 ](TETAH) 14 (TETA: triethylenetetramine) nanoribbons with a width … The volume ratio of triethylenetetramine (TETA) and deionized water (DIW) has significant …
Number of citations: 58 pubs.acs.org
MF Tweedle, LJ Wilson - Journal of the American Chemical …, 1976 - ACS Publications
… In the present work, we wish to report the solution state properties of new Fe(III) spin equilibrium complexes of the hexadentate ligands derived from triethylenetetramine (tríen) and …
Number of citations: 216 pubs.acs.org
ZW Mao, MQ Chen, XS Tan, J Liu, WX Tang - Inorganic Chemistry, 1995 - ACS Publications
… triethylenetetramine and im is the imidazolate ion, are described. Single-crystalX-ray diffraction studies of the heterobinuclearcomplex reveals the geometry of the imidazolate-…
Number of citations: 66 pubs.acs.org
GJS Cooper - Drugs, 2011 - Springer
This article reviews recent evidence, much of which has been generated by my group’s research programme, which has identified for the first time a previously unknown copper-…
Number of citations: 122 link.springer.com
F Pietrocola, F Castoldi, F Madeo, G Kroemer - Autophagy, 2020 - Taylor & Francis
Caloric restriction mimetics (CRMs) are nontoxic macroautophagy/autophagy enhancers that act through the stimulation of cytoplasmic protein deacetylation reactions. Thus far, three …
Number of citations: 8 www.tandfonline.com
VM Nurchi, G Crisponi, M Crespo-Alonso… - Dalton …, 2013 - pubs.rsc.org
Triethylenetetramine (TETA) dihydrochloride, or trientine, is a therapeutic molecule that has long been used as a copper-chelating agent for the second-line treatment of patients with …
Number of citations: 64 pubs.rsc.org
T Yanagisawa, S Maemura, H Sasaki… - The Journal of …, 1998 - jstage.jst.go.jp
Triethylenetetramine dihydrochloride (trientine-2HCl, TJA-250), a copper chelating agent used to treat Wilson's disease, was administered orally to male and female F-344 rats for 4 or 8 …
Number of citations: 20 www.jstage.jst.go.jp
FS Hoseinian, B Rezai, M Safari, D Deglon, E Kowsari - Hydrometallurgy, 2021 - Elsevier
This study investigates the most suitable conditions for the combined separation of nickel and zinc ions from aqueous solution using triethylenetetramine (Trien) as a neutral organic …
Number of citations: 14 www.sciencedirect.com

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